Bis-T-23

Dynamin pharmacology Podocyte biology CKD

Bis-T-23 is a uniquely bifunctional tyrphostin derivative and one of the few small-molecule dynamin activators available (CAS 171674-76-3). Unlike conventional dynamin inhibitors (e.g., Dynasore), it promotes actin-dependent oligomerization to restore podocyte cytoskeletal integrity in CKD models. It simultaneously inhibits HIV-1 integrase (IC50 0.18 µM), making it the only compound addressing both viral and renal pathology in HIVAN research. Its catechol functionality enables pH-responsive boronate ester formulation. Procure Bis-T-23 when podocyte foot process effacement reversal, HIV-renal axis dissection, or triggered-release delivery development is the experimental goal.

Molecular Formula C23H20N4O8
Molecular Weight 480.4 g/mol
Cat. No. B15605681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-T-23
Molecular FormulaC23H20N4O8
Molecular Weight480.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H20N4O8/c24-10-14(4-12-6-16(28)20(32)17(29)7-12)22(34)26-2-1-3-27-23(35)15(11-25)5-13-8-18(30)21(33)19(31)9-13/h4-9,28-33H,1-3H2,(H,26,34)(H,27,35)/b14-4+,15-5+
InChIKeyAAPVOSBVTLGGOU-VHUAAIQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-T-23 Procurement Guide: A Bifunctional Dynamin Activator and HIV-1 Integrase Inhibitor for Renal and Virology Research


Bis-T-23 (also known as Ryngo 1-23, AG1717; CAS 171674-76-3) is a small-molecule tyrphostin derivative that functions as a rare pharmacological activator of the GTPase dynamin [1]. Unlike conventional dynamin inhibitors, Bis-T-23 promotes actin-dependent dynamin oligomerization, leading to increased actin polymerization in injured podocytes [1]. This mechanism has been shown to ameliorate chronic kidney disease (CKD) in diverse animal models [1]. Additionally, Bis-T-23 exhibits a distinct secondary pharmacology as an HIV-1 integrase inhibitor with an IC50 of 0.18 µM, providing a unique bifunctional profile for multi-target research applications .

Why Generic Dynamin Modulators Cannot Substitute for Bis-T-23 in Podocyte and Integrase Research


The dynamin modulator landscape is functionally bipolar: the vast majority of tool compounds (e.g., Dynasore, Dyngo-4a, Dynole 34-2) act as GTPase inhibitors, whereas Bis-T-23 is one of the very few small-molecule dynamin activators . Substituting an inhibitor for an activator produces opposing effects on actin cytoskeleton dynamics—Bis-T-23 promotes stress fiber formation and focal adhesion maturation in podocytes, while dynamin inhibitors like Dynasore disrupt actin rings [1]. Furthermore, Bis-T-23’s secondary HIV-1 integrase inhibitory activity (IC50 0.18 µM) is absent from all other dynamin modulators, meaning a generic substitution forfeits the bifunctional targeting capability essential for HIV-associated nephropathy (HIVAN) or CKD-HIV comorbidity research .

Bis-T-23: Quantitative Differentiation Evidence Against Closest Dynamin Modulator Analogs


Functional Opposites: Bis-T-23 Activates Dynamin Oligomerization While Dynasore and Analogs Inhibit GTPase Activity

Bis-T-23 is a dynamin activator that promotes actin-dependent dynamin oligomerization, whereas all major comparator compounds (Dynasore, Hydroxy-Dynasore, Dynole 34-2, MiTMAB) are GTPase inhibitors. Bis-T-23 paradoxically inhibits phosphatidylserine-induced dynamin 1 GTPase activity with an IC50 of 1.7 µM but promotes oligomerization at 30 µM in COS-7 cells . In contrast, Dynasore non-competitively inhibits dynamin 1/2 GTPase with an IC50 of 15 µM, Hydroxy-Dynasore shows IC50 of 0.38 µM for dynamin I, Dynole 34-2 shows IC50 of 1.3 µM for dynamin I, and MiTMAB has an IC50 of 31 µM .

Dynamin pharmacology Podocyte biology CKD

Podocyte Cytoskeletal Restoration: Bis-T-23 Promotes Stress Fiber Formation; Dynasore Disrupts Actin Structures

In cultured mouse podocytes, Bis-T-23 treatment promoted stress fiber formation and focal adhesion maturation in a dynamin-dependent manner, even in cells where the RhoA signaling pathway was downregulated [1]. This cytoskeletal restorative effect is mechanistically opposite to that of dynasore, which has been independently shown to potently destabilize F-actin in vitro, suppress lamellipodia formation, and rapidly disrupt actin rings in osteoclasts [2]. These opposing actin phenotypes—restoration vs. disruption—are directly attributable to the activator-vs-inhibitor distinction and are reproducible across independent studies.

Podocyte cytoskeleton Focal adhesion Actin dynamics

Multi-Model In Vivo CKD Efficacy: Bis-T-23 Reduces Proteinuria Across Five Distinct Renal Disease Models

Bis-T-23 demonstrated statistically significant proteinuria reduction across five distinct in vivo CKD models, a breadth of efficacy not reported for any other dynamin modulator. In the LPS-induced transient proteinuria model, Bis-T-23-treated mice showed significantly lower urinary albumin/creatinine ratios (ACRs) compared to untreated or DMSO-treated controls, with the most pronounced effect at 2–4 hours post-administration [1]. In the puromycin aminonucleoside (PAN)-induced nephrosis rat model, Bis-T-23 significantly reduced proteinuria on days 18 and 24 post-induction [1]. In CD2AP knockout (CD2APKO) mice, six consecutive days of Bis-T-23 almost completely prevented the onset of high-level proteinuria and significantly extended lifespan [1]. In PKCε knockout (PKCεKO) mice, daily Bis-T-23 administration significantly lowered proteinuria over 8 days compared to untreated or DMSO-treated animals, and reduced the number of glomeruli with moderate-to-advanced mesangial expansion [1].

Chronic kidney disease Proteinuria Podocyte injury

Bifunctional Target Engagement: Bis-T-23 Uniquely Combines Dynamin Activation with HIV-1 Integrase Inhibition

Bis-T-23 exhibits a rare bifunctional pharmacological profile: it is both a dynamin activator and an HIV-1 integrase inhibitor. Bis-T-23 inhibits HIV-1 integrase with an IC50 of 0.18 µM, and at 2 µM it also blocks integrase binding to substrate DNA . This dual activity is entirely absent from all other dynamin modulators—Dynasore, Hydroxy-Dynasore, Dynole 34-2, MiTMAB, and Dyngo-4a have no reported HIV integrase activity. Among HIV-1 integrase inhibitors, Bis-T-23's dynamin activation property is unique—no other integrase inhibitor (e.g., Raltegravir, Elvitegravir, Dolutegravir) has been shown to directly modulate dynamin oligomerization or podocyte actin dynamics .

HIV-associated nephropathy HIV-1 integrase Bifunctional molecules

Favorable Renal Safety Profile: Bis-T-23 Does Not Induce Nephrotoxicity Despite Potent Pharmacodynamic Effects

Bis-T-23's safety profile has been directly characterized in mice. Prolonged administration did not produce any alterations in glomerular filtration rate (measured by inulin clearance), urinary output, renal plasma flow (measured by para-aminohippurate clearance), blood pressure, or blood urea levels [1]. Administration to healthy mice did not induce transient proteinuria or any obvious toxic effects (discomfort, lack of movement, ruffled fur, or liver toxicity) [1]. This contrasts with the broader dynamin inhibitor class: Dynasore's cytotoxicity has been noted in several cell types due to its disruption of essential endocytic trafficking pathways, and its inhibition of mitochondrial dynamin Drp1 raises concerns about mitochondrial toxicity [2].

Nephrotoxicity Renal safety Glomerular filtration rate

Acid-Triggered Drug Delivery Compatibility: Boronic Acid Copolymer Formulation Enables pH-Dependent Bis-T-23 Release in Podocytes

Bis-T-23 contains catechol moieties that form acid-reversible covalent boronate ester bonds with phenylboronic acid-containing polymers, enabling a triggered release formulation strategy that is structurally precluded in most dynamin modulators [1]. Phenylboronic acid-containing copolymers synthesized via RAFT polymerization were able to directly load and solubilize Bis-T-23, and the resulting polymer-drug conjugates successfully delivered Bis-T-23 into cultured podocytes with pH-dependent release in acidic intracellular compartments [1]. The polymers exhibited no cytotoxicity. None of the major dynamin inhibitors (Dynasore, Hydroxy-Dynasore, Dynole 34-2, MiTMAB) possess the catechol functionality required for this acid-reversible boronate ester conjugation approach.

Drug delivery Boronic acid copolymer Triggered release

Bis-T-23: Priority Research and Procurement Application Scenarios


Chronic Kidney Disease (CKD) and Podocytopathy Research Requiring Podocyte Actin Cytoskeletal Restoration

Bis-T-23 is the optimal dynamin targeting tool for studies aiming to restore podocyte actin cytoskeletal integrity in proteinuric kidney diseases. Its demonstrated ability to promote stress fiber formation and focal adhesion maturation in podocytes [1], combined with multi-model in vivo efficacy spanning genetic (CD2APKO, PKCεKO), chemical (PAN), and inflammatory (LPS) CKD models [2], makes it the compound of choice when podocyte foot process effacement reversal is the experimental endpoint. Dynamin inhibitors are contraindicated in this context as they disrupt rather than restore actin structures.

HIV-Associated Nephropathy (HIVAN) and CKD-HIV Comorbidity Studies

For HIVAN research, Bis-T-23's unique bifunctional profile—simultaneous HIV-1 integrase inhibition (IC50 0.18 µM) and dynamin-mediated podocyte actin restoration—addresses both the viral and renal pathology components of the disease within a single compound . This eliminates confounding variables from multi-compound regimens and enables cleaner dissection of the HIV-renal axis. No other compound in either the dynamin modulator or integrase inhibitor classes offers this dual capability.

Acid-Responsive Polymer-Drug Conjugate Formulation and Podocyte-Targeted Drug Delivery Development

Bis-T-23 is uniquely suited for boronic acid copolymer-based triggered release formulation development due to its catechol functionality, which forms acid-reversible boronate ester bonds [3]. This enables pH-dependent drug release within acidic intracellular podocyte compartments, a formulation strategy not accessible to other dynamin modulators. Procurement for drug delivery research programs should prioritize Bis-T-23 when boronate ester conjugation chemistry is the intended formulation approach.

Functional Dissection of Dynamin Oligomerization vs. GTPase Inhibition in Actin Dynamics

Bis-T-23's paradoxical pharmacology—inhibiting dynamin GTPase activity at low concentrations (IC50 1.7 µM) while promoting oligomerization at higher concentrations (30 µM)—makes it an essential tool for discriminating between dynamin's enzymatic and scaffolding functions in actin regulation . Paired experimental designs using Bis-T-23 alongside a pure GTPase inhibitor (e.g., Dynasore) enable researchers to parse the relative contributions of dynamin's GTPase activity versus its oligomerization-dependent actin crosslinking function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-T-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.